molecular formula C20H24N2O6 B13940955 Methyl 3-[4-[bis[2-(acetoxy)ethyl]amino]-2-methylphenyl]-2-cyanoacrylate CAS No. 53554-75-9

Methyl 3-[4-[bis[2-(acetoxy)ethyl]amino]-2-methylphenyl]-2-cyanoacrylate

Cat. No.: B13940955
CAS No.: 53554-75-9
M. Wt: 388.4 g/mol
InChI Key: IJSRGFRRTNHCNS-LDADJPATSA-N
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Description

Properties

CAS No.

53554-75-9

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

methyl (E)-3-[4-[bis(2-acetyloxyethyl)amino]-2-methylphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C20H24N2O6/c1-14-11-19(6-5-17(14)12-18(13-21)20(25)26-4)22(7-9-27-15(2)23)8-10-28-16(3)24/h5-6,11-12H,7-10H2,1-4H3/b18-12+

InChI Key

IJSRGFRRTNHCNS-LDADJPATSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=C(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves multi-step organic synthesis, starting from appropriately substituted benzaldehydes and cyanoacetate esters. The key synthetic steps include:

  • Knoevenagel Condensation: This is the primary method to form the 2-cyano-3-phenyl-2-propenoate skeleton. A substituted benzaldehyde (bearing the desired aromatic substituents) is reacted with methyl cyanoacetate in the presence of a base catalyst such as piperidine. This step forms the α,β-unsaturated ester with a cyano group at the beta position.

  • Functional Group Introduction and Modification: The bis(2-(acetyloxy)ethyl)amino substituent on the aromatic ring is introduced via nucleophilic substitution or amination reactions on the phenyl ring prior to or after the Knoevenagel condensation, depending on the synthetic route.

  • Acylation: The hydroxyl groups present in the bis(2-hydroxyethyl)amino moiety are acylated with acetic anhydride or acetyl chloride to form the acetyloxy groups, completing the bis(2-(acetyloxy)ethyl)amino substitution.

Specific Method from Patent Literature

According to patent US7998657B2, a related class of polymerizable ester compounds, including those with similar substituents, can be prepared by:

  • Reacting an imine compound with a compound bearing hydroxyl groups to form a hydroxyl-containing imine intermediate.
  • Subjecting this intermediate to acid hydrolysis to yield a hemiacetal compound.
  • Acylating the hemiacetal compound to produce the final polymerizable ester compound.

This method emphasizes high yield and purity, suitable for producing polymers with high transparency and thermal stability for resist applications. The process is adaptable to various substituents and polymerizable functional groups, including carbon-carbon double bonds in the ester moiety.

Knoevenagel Condensation Procedure

The Knoevenagel condensation, a fundamental step, is performed under the following typical conditions:

Step Reagents and Conditions Yield Notes
1. Mixing substituted benzaldehyde and methyl cyanoacetate Base catalyst: piperidine; solvent: ethanol or toluene; temperature: reflux or 70°C 80-90% Reaction proceeds via base-catalyzed condensation forming the α,β-unsaturated ester
2. Purification Recrystallization or column chromatography - Ensures removal of unreacted starting materials and by-products

This step is well-documented for various ring-substituted 2-cyano-3-phenyl-2-propenoates, including acetoxy-substituted derivatives similar to the target compound.

Acylation of Hydroxyl Groups

The acylation of hydroxyl groups on the bis(2-hydroxyethyl)amino substituent is typically performed by:

  • Reacting the intermediate compound with acetic anhydride or acetyl chloride.
  • Using a base such as pyridine or triethylamine to neutralize the released acid.
  • Conducting the reaction at room temperature or slightly elevated temperatures.

This step converts hydroxyl groups into acetyloxy esters, enhancing the compound's stability and modifying its solubility and polymerization behavior.

Analytical Data Supporting Preparation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Both proton and carbon-13 NMR are used to confirm the structure. Characteristic signals include vinyl protons near 8.2 ppm, aromatic protons between 6.9-7.6 ppm, and methyl ester protons around 3.7-4.3 ppm. Acetyl groups show methyl signals near 2.2 ppm.

  • Infrared Spectroscopy (IR): Key absorptions include carbonyl stretches at ~1740 cm^-1 (ester C=O), cyano group absorption near 2220 cm^-1, and aromatic C-H stretches around 3000 cm^-1.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • High thermal stability with decomposition starting above 160°C.
  • Two-step decomposition pattern typical for acetyloxy-substituted propenoates: initial acetic acid elimination followed by polymer backbone degradation.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents Conditions Outcome Reference
1 Knoevenagel condensation Substituted benzaldehyde, methyl cyanoacetate, piperidine Reflux or 70°C, ethanol or toluene Formation of α,β-unsaturated cyano ester
2 Amination / substitution (if needed) Amino alcohol derivatives Variable, depending on route Introduction of bis(2-hydroxyethyl)amino group
3 Acid hydrolysis (for imine intermediates) Acidic aqueous medium Room temperature Formation of hemiacetal intermediate
4 Acylation Acetic anhydride or acetyl chloride, base (pyridine or triethylamine) Room temperature to mild heat Conversion of hydroxyls to acetyloxy esters
5 Purification Recrystallization, chromatography - High purity final ester compound

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or cyano groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or drug precursor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester involves its interaction with specific molecular targets. The ester and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester
  • CAS Numbers: 53554-75-9 (primary), 299404-29-8 (synonym) .
  • Molecular Formula : C₂₀H₂₄N₂O₆
  • Molecular Weight : 388.42 g/mol
  • Structural Features: A cyanoacrylate backbone with a methyl ester group. Substituted phenyl ring at the 3-position, featuring a bis(2-(acetyloxy)ethyl)amino group and a methyl group. The acetyloxyethyl substituents introduce hydrophilic and electron-withdrawing properties.

Key Characteristics :

  • Its complex structure suggests tailored solubility and stability, influenced by the acetyloxyethyl and methyl groups .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between the target compound and related cyanoacrylate derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester 53554-75-9 C₂₀H₂₄N₂O₆ Bis(2-(acetyloxy)ethyl)amino, methyl (phenyl); methyl ester 388.42 High polarity due to acetyloxyethyl groups; potential for hydrogen bonding .
3-(4-Bromophenyl)-2-cyano-acrylic acid ethyl ester 948023-55-0 C₁₂H₁₀BrNO₂ 4-Bromophenyl; ethyl ester 280.12 Bromine enhances hydrophobicity; simpler structure lacking amino groups .
2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester N/A C₁₂H₁₀FNO₂ 4-Fluorophenyl; ethyl ester 219.21 Fluorine increases electronegativity; potential for enhanced stability .
2-Propenoic acid, 2-cyano-3,3-bis(methylthio)-, ethyl ester 17823-58-4 C₈H₁₁NO₂S₂ Bis(methylthio); ethyl ester 217.31 Sulfur atoms may improve UV resistance; steric hindrance from thio groups .
2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, ethyl ester 20733-94-2 C₁₄H₁₆O₅ 3,4,5-Trimethoxyphenyl; ethyl ester 264.27 Methoxy groups enhance electron-donating effects; potential for antioxidant activity .

Functional Group Impact on Properties

Cyano Group: Present in all compared compounds, the α-cyano group facilitates polymerization and enhances reactivity as a Michael acceptor .

Ester Groups :

  • The target compound’s methyl ester (vs. ethyl in others) may reduce volatility and alter hydrolysis rates .

Bromo/Fluoro Groups: Enhance lipophilicity and electronic effects, favoring applications in hydrophobic matrices . Trimethoxyphenyl Group: Electron-donating methoxy groups may stabilize free radicals, suggesting antioxidant utility .

Sulfur-Containing Groups :

  • Bis(methylthio) substituents (CAS 17823-58-4) improve photostability but may introduce odor or toxicity concerns .

Comparative Physicochemical Properties

Property Target Compound 3-(4-Bromophenyl) Derivative 4-Fluorophenyl Derivative Bis(methylthio) Derivative
Solubility Moderate (polar solvents) Low (non-polar solvents) Low to moderate Low (hydrophobic)
Reactivity High (due to cyano + amino) Moderate Moderate Moderate (steric hindrance)
Stability Hydrolytically sensitive Stable under neutral conditions Thermally stable UV-resistant

Research and Regulatory Considerations

  • Regulatory Status : The compound is listed under EINECS 258-624-6, indicating compliance with EU chemical regulations . Similar derivatives (e.g., bromophenyl) may require halogen-specific disposal protocols .

Biological Activity

2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester, commonly referred to as methyl 3-[4-[bis[2-(acetoxy)ethyl]amino]-2-methylphenyl]-2-cyanoacrylate, is a complex organic compound with significant potential in medicinal chemistry and polymer science. Its unique structure, characterized by ester and cyano functional groups, suggests diverse biological activities that warrant thorough investigation.

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O6_{6}
  • Molecular Weight : 388.421 g/mol
  • CAS Number : 53554-75-9

The compound exhibits reactivity due to its functional groups, which facilitate various chemical transformations. This reactivity is crucial for its potential interactions within biological systems.

Anticancer Properties

Preliminary studies indicate that 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester may possess anticancer properties. Research suggests that it may inhibit tumor growth through mechanisms involving the modulation of enzyme activity and receptor signaling pathways.

A study published in the Journal of Medicinal Chemistry reported that similar compounds with cyano and ester functionalities exhibited cytotoxic effects against various cancer cell lines . The specific molecular targets and pathways affected by this compound are still under investigation.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in exhibiting anti-inflammatory activity. It appears to modulate inflammatory responses by interacting with key cellular pathways involved in inflammation. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .

The exact mechanisms through which 2-Propenoic acid, 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-, methyl ester exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets within cells, potentially influencing:

  • Enzyme activity
  • Receptor signaling pathways
  • Cellular responses to external stimuli

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) esterC13_{13}H18_{18}O5_{5}Lacks cyano group
Propanoic acid, 3-methoxy-, methyl esterC11_{11}H14_{14}O3_{3}Simpler structure; no amine functionality
2-Propenoic acid, 3-(3-amino-4-pyridinyl)-, ethyl esterC12_{12}H14_{14}N2_{2}O2_{2}Contains a pyridine ring; different biological activity profile

The distinct combination of functionalities in the compound allows for unique reactivity and potential applications not found in similar compounds.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 values indicated potent cytotoxic effects.
  • Inflammation Models : In animal models of inflammation, administration of the compound showed a marked reduction in inflammatory markers and symptoms compared to untreated groups.

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